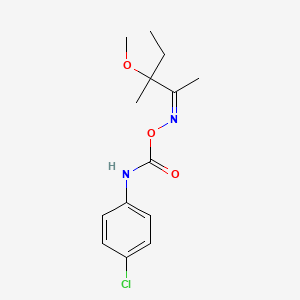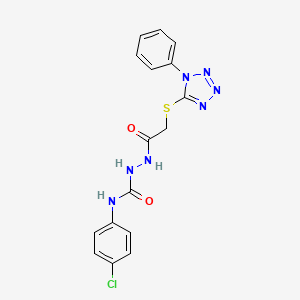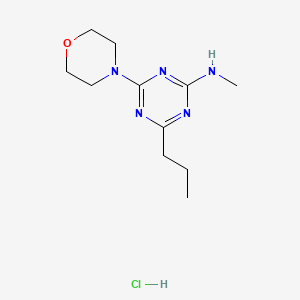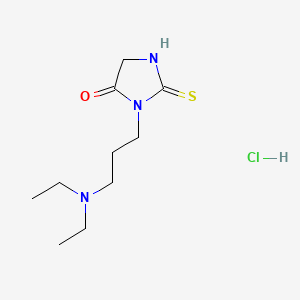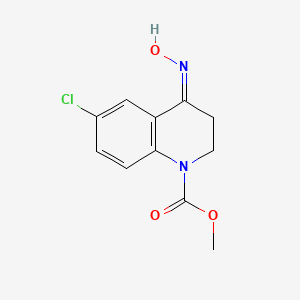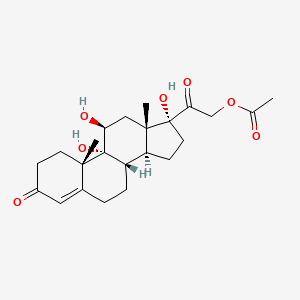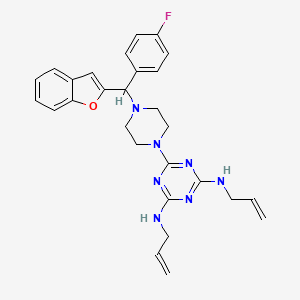
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butenedioic acid moiety, a chlorophenyl group, and a pyrrolidinylmethyl-substituted oxolanone ring, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one typically involves multi-step organic reactions. One common approach is the condensation of (E)-but-2-enedioic acid with 5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one under controlled conditions. The reaction may require catalysts, specific solvents, and temperature regulation to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Shares the pyrrolidine ring but differs in the rest of the structure.
Cyproheptadine: Contains a similar pyrrolidine moiety but has a different overall structure.
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
特性
CAS番号 |
124500-20-5 |
|---|---|
分子式 |
C19H22ClNO6 |
分子量 |
395.8 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C15H18ClNO2.C4H4O4/c16-13-5-3-11(4-6-13)14-9-12(15(18)19-14)10-17-7-1-2-8-17;5-3(6)1-2-4(7)8/h3-6,12,14H,1-2,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
IQSOEQIDRFGPBZ-WLHGVMLRSA-N |
異性体SMILES |
C1CCN(C1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CCN(C1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


